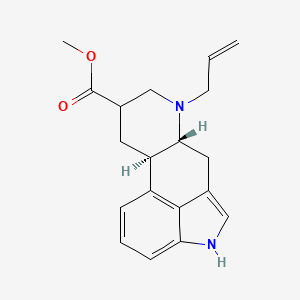

6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

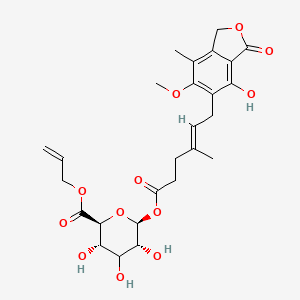

"6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester" belongs to the class of ergoline derivatives, a group of compounds derived from the ergot alkaloids and known for their diverse biological activities.

Synthesis Analysis

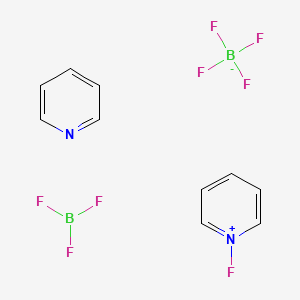

The synthesis of ergoline derivatives often involves complex organic reactions. Marzoni et al. (1988) describe the [14C]-labeling of a closely related compound, highlighting the steps involved in introducing the carboxyl group into the ergoline nucleus, a key aspect in the synthesis of these compounds (Marzoni, Wheeler, & Garbrecht, 1988).

Molecular Structure Analysis

The molecular structure of ergoline derivatives is characterized by the ergoline nucleus. The specific arrangement of atoms and functional groups in these molecules significantly influences their biological activity. Studies like that of Marzoni et al. (1987) highlight the importance of various substituents in determining receptor affinity, which is directly related to the molecular structure (Marzoni, Garbrecht, Fludzinski, & Cohen, 1987).

Chemical Reactions and Properties

Ergoline derivatives undergo various chemical reactions, including esterification and complex rearrangements. Shiina et al. (2002) describe a new condensation reaction for synthesizing carboxylic esters, which could be applicable to the synthesis of ergoline esters (Shiina, Ibuka, & Kubota, 2002).

Physical Properties Analysis

The physical properties of ergoline derivatives, such as solubility, melting point, and crystal structure, are crucial for their handling and application. These properties are often determined using techniques like X-ray diffraction, as demonstrated by Acar et al. (2017) in their study of a related molecule (Acar, Yilmaz, Çalışkan, & Cukurovalı, 2017).

Applications De Recherche Scientifique

Biotechnological Routes from Biomass

Research indicates that carboxylic acids and their derivatives, such as esters, play significant roles in the development of biotechnological routes for producing valuable chemicals from biomass. Lactic acid, a hydroxycarboxylic acid, can be converted into various chemicals including esters through biotechnological processes, highlighting the potential for sustainable production methods for carboxylic acid derivatives from renewable resources (Gao, Ma, & Xu, 2011).

Anticancer Agents

Cinnamic acid derivatives, which share a core structural motif with many ergoline derivatives, have been studied for their anticancer potentials. These compounds' chemical flexibility allows for the development of traditional and synthetic antitumor agents, suggesting that structurally complex esters like 6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester could also have applications in medicinal research for cancer treatment (De, Baltas, & Bedos-Belval, 2011).

Enzymatic Hydrolysis and Biocatalysis

Carboxylic Ester Hydrolases (CEHs) catalyze the hydrolysis of carboxylic esters to produce alcohol and acid, a fundamental reaction in both synthetic and degradation pathways of esters. The wide variety of CEHs, their substrate specificity, and their industrial applications in processes ranging from bioremediation to the synthesis of pharmaceutical intermediates illustrate the broad utility of esters in biotechnological applications (Oh, Kim, & Kim, 2019).

Polyphenolic Esters and Therapeutics

Caffeic acid phenethyl ester (CAPE), a bioactive polyphenolic ester, shows a wide range of biological activities, including anti-inflammatory, neuroprotective, hepatoprotective, and cardioprotective effects. This underscores the potential therapeutic applications of complex esters in treating various conditions and diseases, pointing towards a research avenue that compounds like 6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester could also follow (Murtaza et al., 2014).

Xylan Derivatives and Biopolymers

The chemical modification of xylan into ethers and esters demonstrates the potential of using carbohydrate-derived esters in creating new materials with specific properties. This area of research is relevant for understanding how esterification can be used to modify natural polymers for various applications, suggesting a potential interest in exploring derivatives of complex molecules like ergolines for similar purposes (Petzold-Welcke et al., 2014).

Propriétés

IUPAC Name |

methyl (6aR,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-3-7-21-11-13(19(22)23-2)8-15-14-5-4-6-16-18(14)12(10-20-16)9-17(15)21/h3-6,10,13,15,17,20H,1,7-9,11H2,2H3/t13?,15-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACRGBGBDYCBKO-RJPUVWTNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester | |

CAS RN |

72821-79-5 |

Source

|

| Record name | 6-(2-PROPENYL)-ERGOLINE-8-CARBOXYLIC ACID METHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.